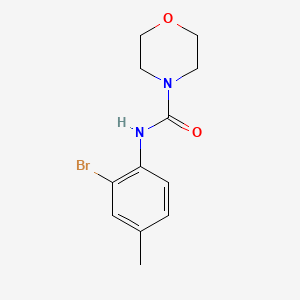![molecular formula C16H14FN3O B7513275 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown remarkable efficacy in preclinical models and is currently being evaluated in clinical trials.
Wirkmechanismus
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea binds to the active site of BTK and inhibits its kinase activity, thereby preventing downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK also impairs the migration and adhesion of B cells to the microenvironment, which is critical for their survival.
Biochemical and physiological effects:
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, which is a desirable effect for cancer therapy. In addition, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, suggesting that it may have a role in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea is its specificity for BTK, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may have limitations in terms of bioavailability, toxicity, and resistance development. In addition, preclinical models may not fully recapitulate the complexity of human disease, which may limit the translational potential of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Zukünftige Richtungen
For 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea research include the evaluation of its efficacy and safety in clinical trials, as well as its potential in combination therapy with other anti-cancer agents. In addition, the identification of biomarkers that predict response to 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may help to optimize patient selection and improve outcomes. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity may further enhance the therapeutic potential of this class of agents.
Synthesemethoden
The synthesis of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylboronic acid, which is then coupled with 3-fluorobenzyl chloride to yield 3-(3-fluorophenyl)methyl-3-cyanophenylboronic acid. The boronic acid is then converted to the corresponding ester, which is subsequently reacted with methyl isocyanate to yield 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Wissenschaftliche Forschungsanwendungen
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.
Eigenschaften
IUPAC Name |
3-(3-cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-5-2-6-14(17)8-13)16(21)19-15-7-3-4-12(9-15)10-18/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTUHLKOYXQHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)





![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)



